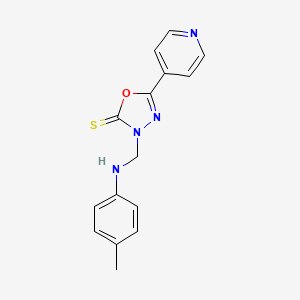

1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-methylphenyl)amino)methyl)-5-(4-pyridinyl)-

Description

This compound belongs to the 1,3,4-oxadiazole-2(3H)-thione family, a heterocyclic scaffold known for diverse pharmacological activities. The structure features a 4-pyridinyl group at position 5 and a 4-methylphenylamino methyl substituent at position 3, introduced via Mannich reactions (common in synthesizing bioactive oxadiazoles) . The pyridine ring enhances solubility and π-π stacking interactions, while the 4-methylphenyl group may modulate lipophilicity and receptor binding .

Properties

CAS No. |

84249-77-4 |

|---|---|

Molecular Formula |

C15H14N4OS |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

3-[(4-methylanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |

InChI |

InChI=1S/C15H14N4OS/c1-11-2-4-13(5-3-11)17-10-19-15(21)20-14(18-19)12-6-8-16-9-7-12/h2-9,17H,10H2,1H3 |

InChI Key |

AEQSHNQFYHOPQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3 |

Origin of Product |

United States |

Biological Activity

1,3,4-Oxadiazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. This article focuses on the biological activity of the specific compound 1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-methylphenyl)amino)methyl)-5-(4-pyridinyl)- , examining its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis and Structural Characterization

The synthesis of the target compound involves a Mannich reaction between 1,3,4-oxadiazole-2(3H)-thione and various amines. Characterization techniques such as NMR spectroscopy (both and ), FT-IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds. The presence of functional groups like the oxadiazole ring and pyridine moiety is critical for its biological properties.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit significant antimicrobial activity. For instance:

- Antibacterial : The compound demonstrates potent activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, with IC50 values often in the low micromolar range (0.47–1.4 µM) against thymidylate synthase (TS), a crucial enzyme for DNA synthesis .

- Antifungal : Studies have shown effectiveness against various fungal strains, with some derivatives showing enhanced activity compared to traditional antifungal agents .

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively studied:

- Mechanism of Action : These compounds often target key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). The ability to inhibit these targets contributes to their cytotoxic effects on cancer cell lines like HepG2 and MCF7 .

- Case Studies : In one study, a derivative exhibited an IC50 of 5.78 µM against HepG2 cells and showed promising anti-focal adhesion kinase (FAK) activity (IC50 = 0.78 µM), indicating its potential as an anticancer agent .

Comparative Biological Activity Table

Mechanistic Insights

The biological activity of 1,3,4-oxadiazole derivatives can be attributed to several factors:

- Lipophilicity : The presence of the azole group enhances lipophilicity, facilitating better membrane penetration and bioavailability.

- Intermolecular Interactions : Molecular docking studies reveal favorable interactions with target proteins through hydrogen bonding and other non-covalent interactions .

Scientific Research Applications

Synthesis of 1,3,4-Oxadiazole Derivatives

The synthesis of this compound typically involves the reaction of various substituted phenyl and piperidine derivatives through methods such as the Mannich reaction. For instance, a study synthesized multiple derivatives by combining 3,4-dichlorophenyl-1,3,4-oxadiazole-2(3H)-thione with piperidine derivatives. The resulting compounds were characterized using techniques like NMR and FT-IR spectroscopy to confirm their structures .

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have demonstrated notable antimicrobial properties. In particular:

- Antibacterial Efficacy : The synthesized compounds showed significant activity against gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis, while exhibiting less effectiveness against gram-negative strains .

- Antifungal Properties : Some derivatives have also been tested for antifungal activity against pathogens like Candida albicans, revealing promising results .

Anticancer Activity

The anticancer potential of these compounds has been extensively investigated. Research indicates that several 1,3,4-oxadiazole derivatives act as potent inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Notably:

- Cytotoxicity Studies : Compounds were evaluated against various cancer cell lines (e.g., HCT116, MCF7), showing IC50 values ranging from 0.47 to 1.4 µM for effective inhibition .

- Mechanistic Insights : The presence of the oxadiazole ring enhances lipophilicity and facilitates cellular uptake, contributing to their anticancer efficacy .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of various 1,3,4-oxadiazole derivatives:

Chemical Reactions Analysis

Chemical Reactions Involving 1,3,4-Oxadiazole-2(3H)-thione Derivatives

1,3,4-Oxadiazole-2(3H)-thione derivatives participate in various chemical reactions that are crucial for their applications in medicinal chemistry and materials science. These reactions include:

-

Tautomerism : These compounds exhibit tautomeric behavior between their thione and thiol forms, influencing their chemical reactivity and biological interactions.

-

Alkylation and Arylation : The sulfur atom in the thione form can undergo alkylation or arylation reactions, which are useful for modifying the compound's properties .

-

Nucleophilic Substitution : The oxadiazole ring can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups .

Reaction Conditions and Characterization

The efficiency of these reactions is influenced by factors such as solvent polarity, temperature, and the presence of catalysts. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure of the synthesized compounds.

Characterization Techniques:

| Technique | Purpose |

|---|---|

| FTIR | Identify functional groups (e.g., C=N, C=S) |

| NMR | Determine molecular structure and purity |

| Mass Spectrometry | Confirm molecular weight and fragmentation patterns |

Biological Activities:

-

Antimicrobial Activity : Effective against various pathogens.

-

Anticancer Activity : Potential inhibitors of specific enzymes or pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural variations among analogs include substituents at positions 3 and 5, which significantly influence biological activity. Below is a detailed comparison:

Cytotoxic Activity

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F on aryl rings) enhance telomerase inhibition .

- Long alkyl chains (e.g., dodecylpiperazine) improve cytotoxicity by increasing membrane permeability .

- The target compound’s 4-pyridinyl group may favor interactions with kinase or telomerase active sites, similar to quinoline analogs .

Antimicrobial Activity

Key Observations :

- Piperazine derivatives (e.g., 5c, 5d) show broad-spectrum activity due to enhanced solubility and bacterial membrane disruption .

- Electron-withdrawing substituents (e.g., Cl, NO2) on the phenyl ring at position 3 improve antifungal activity, whereas the target compound’s 4-methylphenyl (electron-donating) may reduce potency .

Enzyme Inhibition and Other Activities

Key Observations :

Structural-Activity Relationship (SAR) Trends

Position 5: Aromatic rings (pyridinyl, quinolinyl, dichlorophenyl) enhance cytotoxicity and enzyme inhibition via π-π stacking . Methoxy or benzyloxy groups improve antifungal activity but reduce solubility .

Position 3: Piperazine/piperidine moieties boost antimicrobial activity and bioavailability . Electron-withdrawing aryl groups (Cl, NO2) favor telomerase and antifungal activity .

Preparation Methods

Core Synthetic Route: Cyclization of Acylhydrazides with Carbon Disulfide

The most common and authoritative method for preparing 5-substituted 1,3,4-oxadiazole-2-thione derivatives involves the reaction of acylhydrazides with carbon disulfide (CS2) in an alcoholic alkaline medium, typically potassium hydroxide in ethanol or methanol. This reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS2, followed by cyclization and ring closure to form the oxadiazole-2-thione ring system. The reaction mixture is then acidified to precipitate the product, which is purified by recrystallization.

Typical procedure : A solution of the acylhydrazide (3.13 mmol) and carbon disulfide (6.27 mmol) in absolute ethanol is cooled to 0 °C, followed by the addition of potassium hydroxide (3.13 mmol). The mixture is refluxed for 8 hours. After completion, the solvent is evaporated, and the residue is acidified with 2M hydrochloric acid. The product is extracted with ethyl acetate, washed, dried, filtered, and recrystallized from ethanol to yield the pure oxadiazole-2-thione derivative.

-

$$

\text{Acylhydrazide} + \text{CS}_2 + \text{KOH} \xrightarrow[\text{reflux}]{\text{EtOH}} \text{1,3,4-oxadiazole-2-thione}

$$

This method is widely used due to its simplicity, mild conditions, and high yields (often above 80%). It is applicable to a variety of aromatic and heteroaromatic acylhydrazides, including those bearing pyridinyl and methylphenyl substituents relevant to the target compound.

Alternative Cyclization Using Dehydrating Agents

Another approach involves the cyclodehydration of acylhydrazides with aromatic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2). This method facilitates ring closure by activating the carboxylic acid group to form the oxadiazole ring.

Procedure : Acylhydrazides are reacted with aromatic acids in POCl3 under reflux conditions. The dehydrating agent promotes cyclization to the 1,3,4-oxadiazole-2-thione ring. This method often yields high purity products but requires careful handling of corrosive reagents.

Advantages : This route is useful when direct reaction with CS2 is less effective or when specific substitution patterns are desired.

Mannich Base Formation for Substituted Derivatives

For the preparation of derivatives such as 3-(((4-methylphenyl)amino)methyl)-5-(4-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione, a Mannich reaction is employed post-formation of the oxadiazole-2-thione core. This involves the reaction of the oxadiazole-2-thione with formaldehyde and an amine (e.g., 4-methylphenylamine) to introduce the aminomethyl substituent at the 3-position.

Typical reaction : The oxadiazole-2-thione is treated with paraformaldehyde and the amine under reflux or mild heating, leading to the formation of the Mannich base derivative.

Significance : This step allows functionalization of the oxadiazole ring, enhancing biological activity and solubility.

Tautomerism Considerations

The synthesized 1,3,4-oxadiazole-2-thione compounds exist in tautomeric equilibrium between the thiol and thione forms. This tautomerism influences the reactivity and purification of the compounds. The thione form is generally predominant under acidic conditions, while the thiol form may be favored in basic media.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Key Reagents | Yield & Notes |

|---|---|---|---|---|

| Cyclization with CS2 | Acylhydrazides | Reflux in ethanol, KOH alkaline | Carbon disulfide, KOH | High yield (>80%), mild conditions, widely used |

| Cyclodehydration with POCl3 | Acylhydrazides + aromatic acids | Reflux in POCl3 | Phosphorus oxychloride | High purity, requires handling corrosive reagents |

| Mannich Base Formation | Oxadiazole-2-thione + amine + formaldehyde | Mild heating or reflux | Paraformaldehyde, amine | Functionalization at 3-position, enhances activity |

| Purification | Acidification and recrystallization | Acidification with HCl, recrystallization | Ethyl acetate, ethanol | Removes impurities, isolates pure compound |

Research Findings and Optimization

The reaction of acylhydrazides with CS2 in alkaline alcoholic media is the most efficient and reproducible method for synthesizing 1,3,4-oxadiazole-2-thione derivatives, including those with pyridinyl and methylphenyl substituents.

Use of potassium hydroxide as the base and ethanol as solvent provides optimal solubility and reaction rates.

Acidification post-reaction is critical to precipitate the product and shift tautomeric equilibrium toward the thione form, facilitating isolation.

Mannich base derivatives show enhanced biological activities, and their synthesis is straightforward following oxadiazole core formation.

Alternative dehydrating agents can be used for specific derivatives but require more stringent conditions and safety precautions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3,4-oxadiazole-2(3H)-thione derivatives, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves cyclocondensation of carbohydrazide derivatives with phosphorous oxychloride (POCl₃) under reflux, followed by hydrolysis to form the oxadiazole-thione core. Alkylation with halides (e.g., benzyl chlorides, isopropyl iodide) introduces substituents at the 3-position. Key intermediates include N-acylhydrazides and chlorinated intermediates, which are characterized via IR, NMR, and elemental analysis . For example, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione is synthesized by acidifying hydrolyzed intermediates with HCl .

Q. How are 1,3,4-oxadiazole-2(3H)-thione derivatives structurally characterized?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- IR Spectroscopy : Thione (C=S) stretches appear at ~1200–1250 cm⁻¹.

- NMR : The 3-(((4-methylphenyl)amino)methyl) moiety shows aromatic protons at δ 6.5–7.5 ppm and methyl groups at δ 2.3–2.5 ppm.

- Mass Spectrometry : Molecular ion peaks align with calculated molecular weights (e.g., 324.357 for a benzimidazole-linked derivative) .

Purity is verified via TLC (e.g., methanol:chloroform, 2:8) .

Q. What in vitro methods are used to evaluate antimicrobial activity of these derivatives?

- Methodological Answer : Antimicrobial screening employs the serial dilution technique to determine minimum inhibitory concentrations (MICs) against pathogens like S. aureus, E. coli, and M. tuberculosis. For example:

- Nitrofurazone is used as a reference drug, with MICs compared across derivatives .

- Activity correlates with electron-withdrawing substituents (e.g., 2,4-dichloro-5-fluorophenyl) enhancing membrane penetration .

Advanced Research Questions

Q. How can researchers address unexpected cyclization during alkylation reactions in oxadiazole-thione synthesis?

- Methodological Answer : Cyclization of intermediates (e.g., S-isopropyl esters) can be mitigated by:

- Using crown ethers (e.g., 18-crown-6) to stabilize reactive intermediates.

- Optimizing base selection (e.g., KOH in ethanol) and reaction time to favor alkylation over cyclization .

- Monitoring reaction progress via TLC and isolating products before secondary reactions occur .

Q. What factors contribute to variability in antimicrobial efficacy among structurally similar derivatives?

- Analysis : Contradictory MIC data arise from:

- Substituent Effects : Bulky groups (e.g., 4-pyridinyl) may sterically hinder target binding, reducing activity despite favorable electronic profiles .

- Bacterial Strain Differences : M. tuberculosis H37Rv shows higher sensitivity to 5-(4-nitrophenyl) derivatives (MIC = 12.5 µg/mL) compared to drug-resistant strains .

Q. What strategies optimize antitumor activity through structural modifications?

- Methodology :

- Introduce planar aromatic systems (e.g., quinolin-2-yl) to enhance DNA intercalation .

- Conduct SRB assays on HT29 and MCF7 cell lines to evaluate IC₅₀ values. For example, 3-arylaminomethyl derivatives show IC₅₀ = 1.3–2.0 µM against HT29, linked to topoisomerase IIα inhibition .

- Use molecular docking to predict binding affinity with kinase targets (e.g., glycogen synthase kinase-3β) .

Q. How do QSAR studies enhance the development of oxadiazole-thione-based anticancer agents?

- Methodological Answer :

- Descriptor Selection : Correlate topological indices (e.g., Wiener index) with antiproliferative activity to identify pharmacophoric features .

- 3D-QSAR : Map electrostatic and steric fields to design derivatives with optimized charge distribution (e.g., 3,4,5-trimethoxyphenyl groups enhance cellular uptake) .

- Validate models using leave-one-out cross-validation (R² > 0.8) .

Data Contradiction Analysis

- Antimicrobial vs. Antitumor Potency : Derivatives with 4-pyridinyl groups show moderate antimicrobial activity (MIC = 25–50 µg/mL) but potent anticancer effects (IC₅₀ < 2 µM) , suggesting divergent mechanisms (e.g., membrane disruption vs. enzyme inhibition).

- Cyclization Yields : Alkylation with secondary halides (e.g., isopropyl iodide) yields 25–40% due to competing cyclization, while primary halides (e.g., benzyl chloride) achieve >60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.